molecular formula C25H26ClN3O B13059018 1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea

1-(4-Chlorophenyl)-3-({2',3'-dihydrospiro[adamantane-2,1'-indene]-3'-ylidene}amino)urea

Katalognummer: B13059018
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: YMEABMHHAOQRPY-NFFVHWSESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is a synthetic organic compound that features a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea typically involves the following steps:

    Formation of the spirocyclic intermediate: The spirocyclic structure is formed through a cyclization reaction involving adamantane and indene derivatives.

    Introduction of the urea group: The urea moiety is introduced via a reaction between the spirocyclic intermediate and an isocyanate derivative.

    Chlorination: The final step involves the chlorination of the phenyl ring to introduce the 4-chlorophenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure may confer unique binding properties, enhancing its specificity and potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Chlorophenyl)-3-(adamantyl)urea: Lacks the spirocyclic indene moiety.

    1-(4-Chlorophenyl)-3-(indanyl)urea: Lacks the adamantane moiety.

    1-(4-Chlorophenyl)-3-(spiro[adamantane-2,1’-cyclohexane]-3’-ylidene)amino)urea: Features a different spirocyclic structure.

Uniqueness

1-(4-Chlorophenyl)-3-({2’,3’-dihydrospiro[adamantane-2,1’-indene]-3’-ylidene}amino)urea is unique due to its combination of a spirocyclic structure with both adamantane and indene moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C25H26ClN3O

Molekulargewicht

419.9 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3-[(Z)-spiro[2H-indene-3,2'-adamantane]-1-ylideneamino]urea

InChI

InChI=1S/C25H26ClN3O/c26-19-5-7-20(8-6-19)27-24(30)29-28-23-14-25(22-4-2-1-3-21(22)23)17-10-15-9-16(12-17)13-18(25)11-15/h1-8,15-18H,9-14H2,(H2,27,29,30)/b28-23-

InChI-Schlüssel

YMEABMHHAOQRPY-NFFVHWSESA-N

Isomerische SMILES

C1C2CC3CC1CC(C2)C34C/C(=N/NC(=O)NC5=CC=C(C=C5)Cl)/C6=CC=CC=C46

Kanonische SMILES

C1C2CC3CC1CC(C2)C34CC(=NNC(=O)NC5=CC=C(C=C5)Cl)C6=CC=CC=C46

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.